Boron, (benzenamine)trifluoro-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boron, (benzenamine)trifluoro-, (T-4)-, also known as anilinetrifluoroboron, is a chemical compound with the molecular formula C6H6BF3N and a molecular weight of 159.93 g/mol . This compound is a complex of boron trifluoride and aniline, and it is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boron, (benzenamine)trifluoro-, (T-4)- typically involves the reaction of boron trifluoride with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
BF3+C6H5NH2→C6H5BF3NH2
This reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of Boron, (benzenamine)trifluoro-, (T-4)- follows similar synthetic routes but on a larger scale. The process involves the careful handling of boron trifluoride gas and aniline, ensuring that the reaction conditions are optimized for maximum yield and purity. The product is then purified through various techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
Boron, (benzenamine)trifluoro-, (T-4)- undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the trifluoroboron group can be replaced by other functional groups.
Complex Formation: It can form complexes with other molecules, enhancing its reactivity and applications.
Common Reagents and Conditions
Common reagents used in reactions with Boron, (benzenamine)trifluoro-, (T-4)- include halogens, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving Boron, (benzenamine)trifluoro-, (T-4)- depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives .
Scientific Research Applications
Boron, (benzenamine)trifluoro-, (T-4)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Boron, (benzenamine)trifluoro-, (T-4)- involves its interaction with molecular targets through the trifluoroboron group. This group can form stable complexes with various molecules, influencing their reactivity and properties. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with nucleophiles and electrophiles in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Boron trifluoride aniline complex: Similar in structure but may have different reactivity and applications.
Boron trifluoride benzylamine complex: Another boron-containing compound with distinct properties and uses.
Uniqueness
Boron, (benzenamine)trifluoro-, (T-4)- is unique due to its specific trifluoroboron group, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in organic synthesis and material science .
Properties
CAS No. |
660-53-7 |
---|---|
Molecular Formula |
C6H7BF3N |
Molecular Weight |
160.93 g/mol |
IUPAC Name |
trifluoro-(phenylazaniumyl)boranuide |
InChI |
InChI=1S/C6H7BF3N/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H,11H2 |
InChI Key |
VVPMIAKJDMDELQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-]([NH2+]C1=CC=CC=C1)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.